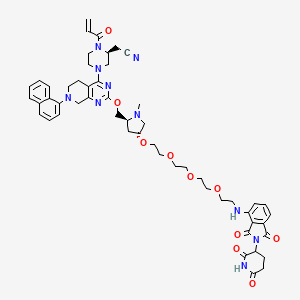

PROTAC K-Ras Degrader-1

Beschreibung

Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic strategy that, instead of merely inhibiting the function of a target protein, harnesses the cell's own machinery to eliminate it entirely. nih.govauhs.edutandfonline.comcriver.commdpi.com These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. tandfonline.comcriver.com

The mechanism of action for PROTACs relies on the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. criver.com By simultaneously binding to the target protein and an E3 ligase, a PROTAC forms a ternary complex. criver.com This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. criver.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular "recycling plant." criver.comacs.org

A significant advantage of PROTACs over traditional small-molecule inhibitors is their catalytic nature. criver.commdpi.com After the target protein is marked for degradation, the PROTAC is released and can engage another target protein molecule, allowing for multiple rounds of degradation. criver.com This event-driven mechanism means that PROTACs can be effective at very low concentrations. criver.commdpi.com

Furthermore, this technology opens up the possibility of targeting proteins previously considered "undruggable" due to the lack of well-defined binding pockets required for traditional inhibitors. nih.govmdpi.com PROTACs can bind to even shallow or transient pockets, as their primary function is to bring the target into proximity with the E3 ligase, not to inhibit its active site. auhs.edu This approach also holds the potential to overcome drug resistance that can arise from mutations in the target protein's binding site. auhs.educriver.com

The development of small-molecule PROTACs has rapidly advanced, with the first based on the MDM2 E3 ligase reported in 2008, followed by those utilizing IAP1, VHL, and CRBN. auhs.edu By 2019, the first PROTACs entered clinical trials, marking a significant milestone in the evolution of this therapeutic modality. auhs.edu

The Pivotal Role of K-Ras in Human Cancers and Associated Therapeutic Challenges

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a member of the RAS family of small GTPases that act as molecular switches in signal transduction pathways, regulating critical cellular processes such as proliferation, differentiation, and survival. tandfonline.comnih.gov Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, occurring in approximately 30% of all cases. tandfonline.com These mutations are particularly prevalent in some of the most lethal malignancies, including pancreatic, colorectal, and lung cancers. tandfonline.comacs.org

The K-Ras protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. tandfonline.com Oncogenic mutations, most commonly occurring at codons G12, G13, and Q61, impair the protein's intrinsic GTPase activity, locking it in a constitutively active state. tandfonline.com This leads to the hyperactivation of downstream signaling pathways, most notably the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, which in turn drive uncontrolled cell growth, proliferation, and tumor progression. tandfonline.commdpi.com

For decades, K-Ras was considered an "undruggable" target. tandfonline.com This was due to several factors, including its smooth protein surface, which lacks deep, well-defined pockets for small molecules to bind with high affinity, and its picomolar affinity for GTP, making it extremely difficult for competitive inhibitors to be effective. tandfonline.com The development of direct K-Ras inhibitors was a significant challenge for researchers. tandfonline.com

A breakthrough came with the discovery of a cryptic pocket in the switch-II region of the K-Ras G12C mutant, which could be targeted by covalent inhibitors. tandfonline.com This led to the development of drugs like sotorasib (B605408) and adagrasib, which have shown clinical efficacy in treating KRAS G12C-mutated non-small cell lung cancer. nih.gov However, the success of these inhibitors is limited to this specific mutation, and the emergence of resistance, both intrinsic and acquired, remains a significant clinical hurdle. tandfonline.com Resistance mechanisms can involve the activation of bypass signaling pathways or the upregulation of wild-type RAS isoforms. tandfonline.com

Rationale for K-Ras Degradation as a Novel Therapeutic Strategy

The limitations of traditional K-Ras inhibitors have spurred the development of alternative therapeutic approaches, with targeted protein degradation emerging as a particularly promising strategy. nih.govaacrjournals.org Instead of merely blocking the function of oncogenic K-Ras, the goal of K-Ras degradation is to eliminate the protein from the cell entirely. acs.orgnih.gov This approach offers several potential advantages.

Firstly, by removing the entire protein, both its signaling and non-signaling (scaffolding) functions are abolished. This can lead to a more profound and durable suppression of downstream pathway activity compared to inhibition alone. opnme.com Studies have shown that PROTAC-mediated K-Ras degradation can result in a more potent and sustained inhibition of the MAPK signaling pathway. opnme.com

Secondly, a degradation-based approach has the potential to overcome resistance mechanisms that plague inhibitors. nih.gov For instance, mutations in the inhibitor binding site that reduce drug affinity may not necessarily prevent a PROTAC from binding and inducing degradation. Furthermore, by eliminating the K-Ras protein, the cell may be less able to adapt through feedback activation of the same pathway.

Thirdly, the catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple K-Ras proteins, potentially leading to greater efficacy at lower concentrations. nih.gov This could translate to a wider therapeutic window and reduced off-target effects.

Finally, the development of K-Ras degraders is not limited to a single mutation. While initial efforts have focused on the G12C mutant, the principles of PROTAC design can be applied to target other K-Ras mutants, including the highly prevalent and difficult-to-target G12D and G12V mutations. nih.gov This opens up the possibility of developing pan-K-Ras degraders that could be effective against a broader range of KRAS-driven cancers. nih.govnih.gov

Contextualization of PROTAC K-Ras Degrader-1 within K-Ras Targeted Degradation Research

PROTAC K-Ras Degrader-1 is a specific example of a proteolysis-targeting chimera designed to induce the degradation of the K-Ras protein. medchemexpress.comtargetmol.combio-connect.nl It is a heterobifunctional molecule that links a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a molecule that targets K-Ras. medchemexpress.comtargetmol.combio-connect.nl By recruiting CRBN to the K-Ras protein, PROTAC K-Ras Degrader-1 facilitates the ubiquitination and subsequent proteasomal degradation of K-Ras. biosynth.com

The development of PROTAC K-Ras Degrader-1 is part of a broader research effort to apply targeted protein degradation technology to the challenge of oncogenic K-Ras. syncsci.com This field has seen the development of various K-Ras degraders with different designs, utilizing different K-Ras binders and E3 ligase recruiters. nih.gov For example, some degraders utilize ligands for the von Hippel-Lindau (VHL) E3 ligase instead of CRBN. acs.org

Research has demonstrated the feasibility of this approach. For instance, studies on PROTAC K-Ras Degrader-1 have shown its ability to bind to the K-Ras G12C protein and promote its degradation in pancreatic cancer cell lines. syncsci.comsyncsci.com This degradation was shown to be dependent on the 26S proteasome and resulted in reduced cell viability, cell cycle arrest, and increased apoptosis. syncsci.comsyncsci.com Specifically, in SW1573 cells, which harbor the KRAS G12C mutation, PROTAC K-Ras Degrader-1 has been shown to achieve over 70% degradation efficacy. syncsci.com

The ongoing research into PROTAC K-Ras Degrader-1 and other similar molecules is crucial for understanding the potential of K-Ras degradation as a therapeutic strategy. syncsci.com These studies provide valuable insights into the structure-activity relationships of K-Ras PROTACs, the mechanisms of ternary complex formation, and the downstream cellular consequences of K-Ras degradation. reactionbiology.com Ultimately, this research aims to develop clinically viable K-Ras degraders that can overcome the limitations of current therapies and provide new treatment options for patients with KRAS-driven cancers. nih.gov

Eigenschaften

IUPAC Name |

2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFCORDWMRCVAC-VYIZRSQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H62N10O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

999.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Protac K Ras Degrader 1 Action

Principles of Ubiquitin-Proteasome System (UPS) in Targeted Protein Degradation

The UPS is a crucial cellular pathway responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis. gaintherapeutics.com This system involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. researchgate.net This "tag" marks the protein for recognition and degradation by the proteasome. gaintherapeutics.comresearchgate.net

E1 Activating, E2 Conjugating, and E3 Ubiquitin Ligase Cascade

The process of ubiquitination is carried out by a three-enzyme cascade: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. researchgate.netyoutube.com

E1 Activating Enzyme: The cascade begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. researchgate.netnih.gov This forms a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue on the E1 enzyme. nih.gov

E2 Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 conjugating enzyme. nih.govebi.ac.uk

E3 Ubiquitin Ligase: The E3 ubiquitin ligase is the key component for substrate specificity. researchgate.net It recognizes and binds to both the E2-ubiquitin complex and the specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. youtube.comresearchgate.net There are over 600 distinct E3 ligases in humans, providing a vast potential for selective protein targeting. researchgate.net

Substrate Ubiquitination and 26S Proteasome-Mediated Protein Degradation

The attachment of a single ubiquitin molecule (monoubiquitination) can alter a protein's function or localization. However, for proteasomal degradation, a chain of at least four ubiquitin molecules (polyubiquitination), typically linked via lysine 48 of ubiquitin, is required. portlandpress.com

Once a protein is polyubiquitinated, it is recognized by the 26S proteasome. nih.govwikipedia.org The 26S proteasome is a large, multi-subunit protease complex that functions as the cell's primary machinery for degrading ubiquitinated proteins. portlandpress.comnih.gov It consists of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold the ubiquitinated substrate, feeding it into the core for degradation. portlandpress.comwikipedia.org The protein is broken down into small peptides, and the ubiquitin molecules are recycled. youtube.com

Ternary Complex Formation and Its Importance in PROTAC K-Ras Degrader-1 Function

The central event in the mechanism of action of PROTAC K-Ras Degrader-1 is the formation of a ternary complex, which brings the K-Ras protein and an E3 ligase into close proximity. researchgate.netresearchgate.netnih.gov This proximity is essential for the E3 ligase to efficiently ubiquitinate K-Ras.

K-Ras:PROTAC:E3 Ligase Interaction Dynamics

PROTAC K-Ras Degrader-1 is a bifunctional molecule with two distinct warheads connected by a linker. nih.gov One warhead binds to the K-Ras protein, and the other binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govresearchgate.net The formation of the K-Ras:PROTAC:E3 ligase ternary complex is a dynamic process governed by the binding affinities of the PROTAC for both K-Ras and the E3 ligase. youtube.com The linker's length and composition are also critical for optimal ternary complex formation and subsequent degradation. researchgate.net

Cooperativity in Ternary Complex Stabilization

The stability of the ternary complex is a key determinant of the efficiency of protein degradation. nih.gov Cooperativity refers to the influence of the binding of one protein partner on the affinity of the other. acs.org Positive cooperativity occurs when the formation of the binary complex (e.g., PROTAC:K-Ras) increases the affinity for the third component (E3 ligase), resulting in a more stable ternary complex. nih.govacs.org This enhanced stability can lead to more efficient ubiquitination and degradation. youtube.com Conversely, negative cooperativity, where the binding of one protein decreases the affinity for the other, can lead to a less stable ternary complex and reduced degradation efficiency. nih.govacs.org The interactions between the K-Ras protein and the E3 ligase, induced by the PROTAC, can contribute significantly to this cooperativity. nih.gov

Catalytic Nature and Sub-Stoichiometric Activity of PROTAC K-Ras Degrader-1

A key advantage of PROTACs is their catalytic mode of action. researchgate.netchimia.ch After the ubiquitinated K-Ras is targeted to the proteasome for degradation, the PROTAC K-Ras Degrader-1 is released and can bind to another K-Ras protein and E3 ligase, initiating another round of degradation. youtube.comnih.gov This recycling allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This catalytic activity means that PROTACs can be effective at sub-stoichiometric concentrations, meaning that lower concentrations of the PROTAC are needed to achieve a significant reduction in the target protein levels compared to traditional inhibitors that require stoichiometric binding. nih.gov

Specific Mechanistic Insights into PROTAC K-Ras Degrader-1 (PKD-1)

PROTAC K-Ras Degrader-1 is a Cereblon-based PROTAC specifically designed to target the K-Ras G12C mutation. syncsci.com Its mechanism of action has been investigated in cancer cell lines, particularly in the context of pancreatic cancer.

Formation of the Ternary Complex and Subsequent Degradation:

The core of PROTAC K-Ras Degrader-1's function is its ability to induce the formation of a ternary complex between the Cereblon (CRBN) E3 ligase and the K-Ras G12C protein. This induced proximity is the critical step that initiates the degradation process. By bringing the E3 ligase and the target protein together, the PROTAC facilitates the ubiquitination of K-Ras G12C. This process marks the protein for destruction by the 26S proteasome. syncsci.com

Degradation Efficacy:

Research has demonstrated the effectiveness of PROTAC K-Ras Degrader-1 in promoting the degradation of its target. In studies involving the human alveolar cell carcinoma cell line SW1573, which harbors the KRAS G12C mutation, PROTAC K-Ras Degrader-1 exhibited a degradation efficacy of over 70%. syncsci.com Furthermore, in the pancreatic cancer cell line MIA PaCa-2, treatment with PKD-1 led to the degradation of the KRAS G12C protein for up to 72 hours. syncsci.com While these findings confirm the degrading capability of PROTAC K-Ras Degrader-1, specific quantitative data on its degradation concentration (DC50) and maximum degradation (Dmax) are not extensively reported in the available literature.

Impact on Cancer Cell Biology:

The degradation of the oncogenic K-Ras G12C protein by PROTAC K-Ras Degrader-1 has significant downstream effects on cancer cells. In pancreatic cancer cells, the reduction in K-Ras G12C levels has been shown to:

Induce Cell Cycle Arrest: The removal of K-Ras G12C disrupts the normal cell cycle progression, leading to an arrest, which prevents the cancer cells from dividing and multiplying. syncsci.com

Promote Apoptosis: The loss of the pro-survival signals mediated by K-Ras G12C triggers programmed cell death, or apoptosis, in the cancer cells. syncsci.com

The following table summarizes the observed effects of PROTAC K-Ras Degrader-1 in the MIA PaCa-2 pancreatic cancer cell line:

| Biological Effect | Observation | Reference |

| K-Ras G12C Degradation | Sustained for up to 72 hours | syncsci.com |

| Cell Viability | Reduced | syncsci.com |

| Cell Cycle | Increased arrest | syncsci.com |

| Apoptosis | Promoted | syncsci.com |

Table 1. Effects of PROTAC K-Ras Degrader-1 on MIA PaCa-2 Pancreatic Cancer Cells

These findings underscore the potential of PROTAC K-Ras Degrader-1 as a tool for targeting K-Ras G12C-driven cancers by effectively inducing the degradation of this key oncoprotein.

Design Principles and Chemical Biology of Protac K Ras Degraders

Fundamental PROTAC Architecture: Warhead, Linker, and E3 Ligase Ligand

PROTACs are heterobifunctional molecules comprising three essential components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. acs.orgresearchgate.netesmo.org This tripartite structure is fundamental to their function.

E3 Ligase Ligand: This moiety binds to an E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for destruction. By recruiting an E3 ligase, the PROTAC brings it into close proximity with the K-Ras protein.

Linker: The linker physically connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical variables that influence the formation and stability of the key ternary complex (K-Ras-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation. acs.org

The PROTAC does not inhibit the target protein directly but rather hijacks the ubiquitin-proteasome system to induce its degradation. acs.org This event-based, catalytic mode of action allows a single PROTAC molecule to mediate the destruction of multiple target protein copies. nih.govmdpi.com

K-Ras Targeting Warhead Strategies in Degrader Design

The development of effective K-Ras PROTACs hinges on the design of warheads that can effectively bind to this historically challenging target. Several distinct strategies have been employed, utilizing both small molecules and larger protein-based binders.

One of the first successful strategies involved using covalent inhibitors that specifically target the K-Ras G12C mutation. This mutation introduces a cysteine residue that can be targeted by reactive electrophiles.

A prime example is the degrader LC-2 , which incorporates a derivative of MRTX849 as its warhead. nih.govacs.orgresearchgate.net MRTX849 is a known covalent inhibitor of K-Ras G12C. In LC-2, this warhead is connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.govacs.org LC-2 demonstrated the ability to induce rapid and sustained degradation of endogenous K-Ras G12C, leading to the suppression of downstream MAPK signaling in cancer cell lines. acs.orgresearchgate.net However, the irreversible covalent binding of the warhead to K-Ras prevents the PROTAC from being recycled to degrade other K-Ras molecules, which can limit its catalytic efficiency. nih.gov

To overcome the limitations of covalent warheads and to target other K-Ras mutations, researchers have developed PROTACs based on non-covalent ligands. These degraders can theoretically be recycled after inducing the degradation of a target protein molecule.

PROTACs have been developed that couple analogs of MRTX1133 , a non-covalent inhibitor targeting K-Ras G12D, to VHL ligands. nih.gov Another significant development is the pan-KRAS degrader ACBI3 , which was designed based on the non-covalent pan-KRAS inhibitor BI-2865 . nih.govnih.gov ACBI3 binds to the inactive, GDP-bound state of K-Ras in the Switch II pocket and recruits the VHL E3 ligase. nih.gov This degrader showed broad activity against various K-Ras mutant cell lines and demonstrated superior potency and prolonged pathway suppression compared to the parent inhibitor. nih.govnih.gov

An alternative to small-molecule warheads is the use of larger protein-based binders, sometimes referred to as "macrodrugs." nih.gov These macromolecule degraders can offer high specificity and affinity for their targets.

Two notable examples of this strategy have been reported:

DARPin-based Degrader: A K-Ras-specific Designed Ankyrin Repeat Protein (DARPin) was fused to the VHL E3 ubiquitin ligase. This construct was shown to specifically induce the degradation of both wild-type and mutant K-Ras. nih.govnih.gov Interestingly, while it degraded K-Ras in various contexts, it only inhibited the proliferation of cancer cells that expressed mutant K-Ras. nih.gov

iDAb-based Degrader: A pan-RAS intracellular single-domain antibody (iDAb) was coupled to the U-BOX domain of the C-terminus of Hsc70-interacting protein (CHIP) E3 ligase. nih.govnih.gov This pan-RAS degrader reduced the proliferation of cancer cells regardless of the specific RAS mutation. nih.gov

An indirect approach to targeting K-Ras involves developing PROTACs against key regulators of its activity, such as the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that promotes the activation of K-Ras. nih.gov Degrading SOS1 represents a potential pan-KRAS therapeutic strategy, independent of the specific K-Ras mutation. nih.govresearchgate.net

Researchers have developed SOS1-directed PROTACs by linking analogs of the SOS1 inhibitor BI-3406 to a ligand for the Cereblon (CRBN) E3 ligase. nih.gov One such degrader, named P7 , demonstrated enhanced anticancer activity compared to the parent SOS1 inhibitor in patient-derived organoids. nih.gov This strategy aims to impair downstream signaling by eliminating the SOS1-K-Ras protein-protein interaction. nih.gov

E3 Ubiquitin Ligase Recruitment in PROTAC K-Ras Degraders

While the human genome encodes over 600 E3 ligases, only a handful have been successfully utilized in PROTAC design. esmo.orgresearchgate.net For K-Ras degraders, the most commonly recruited E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase complex. nih.govresearchgate.net

Cereblon (CRBN): CRBN is a popular choice for PROTAC design, with ligands often derived from immunomodulatory drugs like thalidomide (B1683933) and lenalidomide (B1683929). nih.govresearchgate.net PROTAC K-Ras Degrader-1 is a Cereblon-based degrader. medchemexpress.commedchemexpress.com It is suggested that CRBN-recruiting PROTACs may offer better oral availability compared to those recruiting VHL. nih.gov

Von Hippel-Lindau (VHL): VHL is another widely used E3 ligase in PROTAC development. researchgate.net Many of the most well-characterized K-Ras degraders, including LC-2 and ACBI3, utilize VHL ligands to induce degradation. nih.govacs.org Several studies have reported that VHL-recruiting degraders can efficiently degrade various K-Ras mutants. researchgate.net

Other E3 Ligases: Less commonly, other E3 ligases like the C-terminus of Hsc70-interacting protein (CHIP) have been used, particularly in the context of protein-based degraders. nih.govnih.gov

The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. The suitability of a particular E3 ligase is often target-dependent, and empirical testing is required to identify the optimal pairing for a given warhead and target protein. researchgate.net

Data Tables

Table 1: Examples of K-Ras Pathway PROTAC Degraders

| Degrader Name | Warhead Type | Warhead (Parent Compound) | K-Ras Target | Recruited E3 Ligase |

| LC-2 | Covalent Small Molecule | MRTX849 | K-Ras G12C | VHL |

| ACBI3 | Non-Covalent Small Molecule | BI-2865 | Pan-K-Ras (mutant) | VHL |

| Not Specified | Non-Covalent Small Molecule | MRTX1133 analog | K-Ras G12D | VHL |

| DARPin-VHL | Protein-based (DARPin) | K-Ras specific DARPin | Pan-K-Ras | VHL |

| iDAb-CHIP | Protein-based (iDAb) | Pan-RAS iDAb | Pan-RAS | CHIP |

| P7 | Non-Covalent Small Molecule | BI-3406 analog | SOS1 (Indirect K-Ras) | CRBN |

| PROTAC K-Ras Degrader-1 | Not Specified | Not Specified | K-Ras | Cereblon (CRBN) |

Cereblon (CRBN) E3 Ligase Recruiters

Cereblon (CRBN) is a widely utilized E3 ubiquitin ligase in PROTAC design. techscience.comnih.gov Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide (B1683931), and lenalidomide. techscience.comresearchgate.netresearchgate.net These ligands bind to CRBN, hijacking its activity to induce the degradation of a targeted protein. nih.govresearchgate.net

Early attempts to create K-Ras degraders utilized CRBN. For instance, PROTACs were developed incorporating the K-Ras G12C inhibitor ARS-1620 and the CRBN ligand pomalidomide. While these molecules could engage the K-Ras G12C mutant and degrade an artificial fusion protein, they were not successful in degrading the endogenous K-Ras protein. nih.gov Despite these initial challenges, CRBN remains a popular choice for PROTAC development due to the favorable oral bioavailability of its ligands. techscience.comresearchgate.net Resistance to CRBN-based PROTACs can emerge through the downregulation or mutation of CRBN itself. nih.gov

Von Hippel-Lindau (VHL) E3 Ligase Recruiters

The Von Hippel-Lindau (VHL) E3 ligase is another cornerstone of PROTAC development. nih.gov VHL ligands are often based on a hydroxylated proline motif, mimicking the recognition sequence of its natural substrate, hypoxia-inducible factor-1α (HIF-1α). techscience.comresearchgate.net

A significant breakthrough in K-Ras degradation was achieved with the development of VHL-recruiting PROTACs. The first PROTAC capable of degrading endogenous K-Ras G12C, known as LC-2, was created by linking the covalent K-Ras G12C inhibitor MRTX849 to a VHL ligand. nih.govacs.org The mechanism of LC-2 was confirmed to be dependent on the formation of a ternary complex involving K-Ras G12C, LC-2, and the VHL E3 ligase. nih.govacs.org Evidence supporting this bona fide PROTAC mechanism includes:

Rescue of degradation by excess VHL ligand : Pre-treatment of cells with a molar excess of the VHL ligand prevented K-Ras G12C degradation by competing with LC-2 for VHL binding. nih.govacs.org

Inactivity of a stereochemical epimer : A synthesized epimer of LC-2, which is unable to bind to VHL due to an inverted stereocenter in the hydroxyproline (B1673980) moiety, failed to induce degradation despite engaging the K-Ras protein. acs.org

Dependence on the ubiquitin-proteasome system : Inhibition of the proteasome with epoxomicin (B1671546) or the neddylation process (required for VHL complex function) with MLN4924 blocked the degradation of K-Ras G12C by LC-2. acs.org

Following this success, other VHL-based PROTACs have been developed to target different K-Ras mutants, such as G12D, by coupling VHL ligands with inhibitors like MRTX1133. acs.orgnih.gov

| Recruiter Type | Ligand Examples | Key Findings for K-Ras PROTACs |

| Cereblon (CRBN) | Pomalidomide, Lenalidomide | Early designs failed to degrade endogenous K-Ras. nih.gov Ligands offer good oral bioavailability. techscience.comresearchgate.net |

| Von Hippel-Lindau (VHL) | Hydroxyproline-based ligands | Led to the first successful endogenous K-Ras G12C degrader (LC-2). nih.govacs.org Mechanism confirmed via competition assays and use of inactive epimers. acs.org |

Exploration of Other E3 Ligases (e.g., KEAP1, MDM2, CHIP)

While CRBN and VHL are the most commonly used, the human genome encodes over 600 E3 ligases, offering a vast landscape for the development of novel PROTACs. dntb.gov.ua Researchers are exploring other E3 ligases to overcome limitations and expand the scope of targeted protein degradation.

Mouse double minute 2 (MDM2) : MDM2 has been recruited for PROTACs targeting other proteins, using ligands such as nutlin-3. nih.govmdpi.com

C-terminus of Hsc70-interacting protein (CHIP) : A pan-Ras degrader was designed using an intracellular single-domain antibody coupled to the U-BOX of the CHIP E3 ligase, which was capable of reducing cancer cell proliferation regardless of the specific Ras mutation. nih.gov

Kelch-like ECH-associated protein 1 (KEAP1) : KEAP1 has been identified as a promising alternative E3 ligase for PROTACs. nih.gov It has a more restricted tissue distribution compared to the ubiquitously expressed VHL and CRBN, which could potentially lead to greater tissue selectivity and reduced off-target effects. nih.gov PROTACs targeting K-Ras G12C have been synthesized and evaluated using KEAP1 recruiters. researchgate.net

Influence of E3 Ligase Choice on Degradation Efficiency and Selectivity

The choice of E3 ligase is a critical factor that significantly influences the efficacy and selectivity of a PROTAC. creative-biolabs.comnih.gov The success of a PROTAC depends on the formation of a stable and productive ternary complex, and not all E3 ligases are capable of forming a functional complex with a given target protein. dntb.gov.uacreative-biolabs.com

The compatibility between the POI and the E3 ligase is crucial. For example, in a study on the protein WDR5, it was found that VHL was able to induce its degradation whereas Cereblon was not, highlighting that the selection of the E3 ligase is target-dependent. dntb.gov.ua The specific E3 ligase can also affect selectivity. For instance, CRBN-based degraders have shown a tendency to affect off-target proteins, which can be either beneficial or detrimental. creative-biolabs.com In contrast, VHL ligands have been noted to form more stable ternary complexes in some cases, leading to more efficient degradation. creative-biolabs.com The tissue-specific expression of an E3 ligase, such as KEAP1, can be exploited to achieve more selective degradation in certain tissues, potentially minimizing toxicity in others. nih.gov

Linker Chemistry and Optimization in PROTAC K-Ras Degrader Design

Impact of Linker Length and Rigidity on Ternary Complex Formation and Degradation

The length and flexibility of the linker are critical parameters that govern the formation and stability of the POI-PROTAC-E3 ternary complex. nih.govresearchgate.net

Linker Length : The linker must be long enough to span the distance between the K-Ras and E3 ligase surfaces without causing steric clashes, but not so long that it leads to unproductive binding or fails to induce a functional complex. arxiv.org An optimal linker length allows for maximal interaction between the two proteins, leading to efficient ubiquitination. nih.gov Studies have shown that even a single atom change in linker length can dramatically impact degradation potency. nih.govrsc.org For example, in the development of K-Ras G12D PROTACs, variations in the linker were critical to their activity. researchgate.net

Linker Rigidity : The flexibility of the linker is a key determinant of PROTAC efficacy. researchgate.net While a flexible linker (e.g., long alkyl or PEG chains) can allow the molecule to adopt multiple conformations to facilitate ternary complex formation, excessive flexibility can be entropically unfavorable. researchgate.netarxiv.org Introducing rigid elements, such as heterocyclic scaffolds or alkynes, can constrain the conformational freedom of the PROTAC. nih.gov This can pre-organize the molecule into a bioactive conformation, enhancing the stability of the ternary complex and improving degradation potency. researchgate.net The balance between flexibility and rigidity is essential for optimal activity. arxiv.org

| Linker Property | Impact on PROTAC Activity | Research Finding Example |

| Length | Affects the ability to form a stable ternary complex without steric hindrance. arxiv.org | Optimal linker length is crucial; studies on ER-alpha PROTACs showed a 16-atom chain was most effective. nih.govrsc.org |

| Rigidity | Influences the conformational stability of the ternary complex. researchgate.net | Introducing rigid groups can enhance stiffness, leading to new interactions and increased stability of the ternary complex. nih.govresearchgate.net |

Chemical Properties of Linkers Influencing PROTAC Activity

Beyond length and rigidity, other chemical properties of the linker significantly affect the physicochemical and pharmacokinetic properties of a PROTAC, ultimately influencing its biological activity. nih.gov

Metabolic Stability : The linker can introduce metabolically liable "soft spots" into the molecule. semanticscholar.org Designing linkers with higher chemical stability can reduce degradation in the body and extend the PROTAC's half-life. Short, lipophilic linkers may offer better metabolic stability due to fewer soft spots. semanticscholar.org

Structure-Activity Relationship (SAR) Studies in PROTAC K-Ras Degrader Development

The development of effective PROTACs targeting K-Ras, such as PROTAC K-Ras Degrader-1, is a nuanced process heavily reliant on systematic Structure-Activity Relationship (SAR) studies. These studies meticulously explore how modifications to the three core components of the PROTAC molecule—the K-Ras binding warhead, the E3 ligase ligand, and the connecting linker—influence the ultimate efficacy of the degrader. A key publication in this area by Zeng et al. provides a foundational understanding of the SAR for Cereblon (CRBN)-based KRAS G12C degraders, including the compound identified as PROTAC K-Ras Degrader-1 (also referred to as compound 10 in the study) elsevierpure.comnih.govmedchemexpress.com.

The central principle of a PROTAC is to induce proximity between the target protein (K-Ras) and an E3 ubiquitin ligase (like Cereblon), leading to the target's ubiquitination and subsequent degradation by the proteasome nih.gov. The efficiency of this process is critically dependent on the formation of a stable ternary complex consisting of K-Ras, the PROTAC, and the E3 ligase. SAR studies aim to optimize this ternary complex formation and the subsequent degradation steps.

Research in this area has systematically synthesized and evaluated libraries of PROTACs to understand the impact of each component. One such study focused on a series of degraders using a known covalent inhibitor of KRAS G12C, ARS-1620, as the warhead, and pomalidomide or thalidomide derivatives as the Cereblon-recruiting ligand elsevierpure.comnih.govnih.gov. The investigation centered on how variations in the linker connecting these two moieties would affect the ability to degrade a GFP-KRAS G12C fusion protein in reporter cells.

A significant finding from these studies was that while several compounds could successfully induce the degradation of the GFP-KRAS G12C fusion protein, they were notably ineffective at degrading the endogenous KRAS G12C protein in pancreatic and lung cancer cell lines elsevierpure.comnih.gov. This highlights a critical challenge in PROTAC design: data from reporter systems may not always translate to the endogenous protein target. The study suggested that the inability to effectively poly-ubiquitinate the endogenous KRAS G12C was the likely reason for the lack of degradation elsevierpure.comnih.gov.

The SAR exploration revealed crucial insights into the role of the linker. By varying the linker type (e.g., PEG-based vs. alkyl chains) and length, researchers could modulate the stability of the ternary complex. The ability of the PROTAC to induce dimerization between CRBN and KRAS G12C was a key metric. For instance, PROTAC K-Ras Degrader-1 (compound 10), which features a specific PEG linker, was shown to successfully induce this dimerization and degrade the GFP-KRAS G12C fusion protein in a CRBN-dependent manner elsevierpure.commedchemexpress.com.

Below are data tables summarizing the findings from the SAR studies on this series of Cereblon-based KRAS G12C degraders.

| Compound | Linker Composition | Linker Length (atoms) | Relative GFP-KRAS G12C Degradation (%) |

|---|---|---|---|

| Compound 7 | PEG | ~12 | ~50% |

| Compound 8 | PEG | ~15 | ~60% |

| Compound 9 | PEG | ~18 | ~75% |

| PROTAC K-Ras Degrader-1 (Compound 10) | PEG | ~21 | ~85% |

| Compound 11 | Alkyl | ~14 | ~30% |

| Compound | CRBN/KRAS G12C Dimerization | Endogenous KRAS G12C Degradation | Anti-proliferative Activity (NCI-H358 cells) |

|---|---|---|---|

| Compound 7 | Moderate | Ineffective | Modest |

| Compound 8 | Good | Ineffective | Moderate |

| Compound 9 | Strong | Ineffective | Potent |

| PROTAC K-Ras Degrader-1 (Compound 10) | Strong | Ineffective | Potent |

| Compound 11 | Weak | Ineffective | Weak |

These studies underscore that achieving potent degradation of endogenous K-Ras is a complex challenge. While optimizing the warhead and E3 ligase ligand is crucial, the linker plays a pivotal, and often unpredictable, role in orienting the two proteins correctly for efficient ubiquitination. The failure of even potent dimerizers like PROTAC K-Ras Degrader-1 to degrade the native protein suggests that factors beyond simple ternary complex formation, such as the specific lysine (B10760008) residues available for ubiquitination on the endogenous protein surface and the geometry of the ternary complex, are critical determinants of PROTAC success.

Further research has also explored the use of different E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase. In some cases, VHL-recruiting PROTACs have been more successful in degrading endogenous KRAS G12C where Cereblon-based degraders have failed, indicating that the choice of E3 ligase is another critical variable in the SAR equation acs.orgresearchgate.net.

Preclinical Research and Efficacy Studies of Protac K Ras Degraders

In Vitro Cellular Efficacy Studies

The in vitro efficacy of PROTAC K-Ras Degrader-1 has been evaluated in cancer cell lines harboring the KRAS G12C mutation to determine its ability to degrade the target protein and elicit anti-cancer effects.

PROTAC K-Ras Degrader-1 has demonstrated effective, concentration-dependent degradation of its target protein in relevant cancer cell models. In studies using the SW1573 human alveolar cell carcinoma cell line, which bears the KRAS G12C mutation, the degrader achieved a substantial reduction in K-Ras protein levels. syncsci.comglpbio.com Similarly, in the MIA PaCa-2 pancreatic cancer cell line, the compound, referred to as PKD-1, was shown to bind to the KRAS G12C protein and promote its degradation for a sustained period of up to 72 hours. syncsci.comsyncsci.comresearchgate.net The degradation mechanism is dependent on the ubiquitin-proteasome system, as the effects were mediated by promoting the 26S proteasome degradation process. syncsci.comsyncsci.comresearchgate.net

| Cell Line | Mutation | Degradation Efficacy (Dmax) | Reference |

|---|---|---|---|

| SW1573 | KRAS G12C | ≥70% | syncsci.commedchemexpress.comglpbio.com |

| MIA PaCa-2 | KRAS G12C | Sustained degradation for up to 72 hours | syncsci.comsyncsci.comresearchgate.net |

The K-Ras protein is a critical node in intracellular signaling, and its oncogenic mutations lead to the constitutive activation of downstream pro-survival and proliferative pathways. googleapis.com The primary signaling cascade affected by K-Ras activity is the MAPK/ERK pathway. medchemexpress.comgoogleapis.commedchemexpress.com By degrading the K-Ras protein, PROTAC K-Ras Degrader-1 is positioned to inhibit these downstream oncogenic signals. While direct quantitative data on the reduction of phosphorylated ERK or AKT following treatment with PROTAC K-Ras Degrader-1 is not extensively detailed in the available literature, its classification as a MAPK pathway-related PROTAC and its ability to induce apoptosis and cell cycle arrest strongly suggest inhibition of this critical signaling axis. syncsci.commedchemexpress.commedchemexpress.com

The degradation of oncogenic KRAS G12C by PROTAC K-Ras Degrader-1 translates into significant anti-cancer effects at the cellular level. In studies using the MIA PaCa-2 pancreatic cancer cell line, the compound was shown to effectively reduce cell viability and inhibit proliferation. syncsci.comsyncsci.comresearchgate.net Further investigation into the mechanism revealed that this anti-proliferative effect is achieved through the induction of both cell cycle arrest and apoptosis. syncsci.com The degrader was found to block the cell cycle in the G0/G1 phase. syncsci.com Furthermore, treatment with PROTAC K-Ras Degrader-1 led to a significant promotion of apoptosis, with morphological observations revealing clear nuclear sequestration, a hallmark of programmed cell death. syncsci.com

| Phenotypic Response | Observation | Reference |

|---|---|---|

| Inhibition of Proliferation | Reduced cell viability | syncsci.comsyncsci.comresearchgate.net |

| Cell Cycle Arrest | Blockade in G0/G1 phase | syncsci.com |

| Apoptosis | Promoted apoptosis with nuclear sequestration | syncsci.com |

The design of PROTAC K-Ras Degrader-1 is centered on achieving specificity for the mutant form of the K-Ras protein. Research has confirmed its ability to specifically target and degrade the KRAS G12C protein. syncsci.comresearchgate.net Studies conducted on pancreatic cancer cells focused on the degrader's capability to bind to and promote the degradation of the KRAS G12C variant. syncsci.comsyncsci.comresearchgate.net Information regarding the selectivity of PROTAC K-Ras Degrader-1 against wild-type K-Ras or other RAS isoforms, such as HRAS and NRAS, is not detailed in the currently available scientific literature.

In Vivo Preclinical Efficacy Evaluation

Following the confirmation of in vitro activity, the evaluation of a compound's efficacy in a living organism is a critical next step in preclinical development.

Based on a comprehensive review of the available scientific literature, there are no published preclinical studies demonstrating the in vivo target protein degradation or anti-tumor efficacy of PROTAC K-Ras Degrader-1 in animal models. All currently accessible data focuses on its in vitro characterization.

Suppression of Oncogenic Signaling In Vivo

Proteolysis-targeting chimeras (PROTACs) designed to degrade KRAS proteins have demonstrated robust suppression of key oncogenic signaling pathways in preclinical in vivo models. The degradation of mutant KRAS effectively disrupts the downstream cascades that drive cancer cell proliferation and survival. aacrjournals.orgresearchgate.net A single administration of a KRAS G12D-targeting PROTAC has been shown to result in prolonged and significant suppression of phosphorylated ERK (pERK), a critical node in the MAPK pathway, for up to one week. aacrjournals.orgresearchgate.net This sustained pharmacodynamic effect is a hallmark of PROTAC-mediated degradation, distinguishing it from traditional inhibition. aacrjournals.orgresearchgate.net

By eliminating the KRAS protein, these degraders robustly suppress both the MAPK and PI3K/AKT signaling pathways. aacrjournals.orgresearchgate.net The ability of pan-KRAS degraders to target multiple mutation types, including G12D, G12C, G12V, and G13D, allows for broad applicability across different KRAS-driven cancers. medchemexpress.com In various cancer cell lines, treatment with a pan-KRAS degrader leads to potent degradation of the mutant KRAS protein, which is directly linked to the inhibition of downstream signaling. medchemexpress.comacs.org For instance, the PROTAC LC-2, which targets KRAS G12C, induces rapid and sustained degradation of its target, leading to attenuated pERK signaling for up to 72 hours in mutant cell lines. acs.org This durable suppression of oncogenic signaling in vivo is fundamental to the anti-tumor activity observed in preclinical models.

Table 1: In Vitro Activity Profile of PROTAC pan-KRAS degrader-1

| Cell Line | KRAS Mutation | IC₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| AGS | G12D | 3 | 1.1 | 95% |

| AsPC-1 | G12D | 2.6 | N/A | N/A |

| HCT116 | G13D | 13 | N/A | N/A |

| SW620 | G12V | 10 | N/A | N/A |

| H358 | G12C | 5 | N/A | N/A |

| MKN-1 | WT amp | 0.9 | N/A | N/A |

This table summarizes the in vitro potency of PROTAC pan-KRAS degrader-1 across various cancer cell lines with different KRAS mutations, demonstrating its broad activity. Data sourced from MedchemExpress. medchemexpress.com

Impact on Tumor Growth and Regression in Preclinical Models

The potent degradation of mutant KRAS and subsequent suppression of oncogenic signaling translate to significant anti-tumor efficacy in vivo. In various xenograft models, KRAS-targeted PROTACs have been shown to induce both tumor growth suppression and outright tumor regression. aacrjournals.orgresearchgate.netaacrjournals.org Studies have demonstrated that these degraders can eliminate over 95% of mutant KRAS protein within relevant xenograft models, leading to apoptosis and tumor shrinkage. aacrjournals.orgresearchgate.net

For example, a pan-KRAS G12C/D/V degrader, RD0255359, resulted in tumor growth suppression and regression in a pancreatic ductal adenocarcinoma (PDAC) xenograft model. aacrjournals.org Similarly, a PROTAC targeting the common KRAS G12D mutation suppressed tumor growth in a KRAS G12D-positive AsPC-1 xenograft model. nih.gov The efficacy of these molecules is often superior to that of traditional small-molecule inhibitors. aacrjournals.orgresearchgate.netnih.gov This enhanced activity is attributed to the PROTAC's catalytic mechanism, where a single molecule can trigger the degradation of multiple target proteins, leading to a more profound and sustained pathway inhibition. nih.gov The ability of pan-KRAS degraders to effectively inhibit the proliferation of cells with various KRAS mutations underscores their potential as a powerful therapeutic strategy. medchemexpress.com

Table 2: Summary of In Vivo Efficacy in Preclinical Models

| PROTAC Target | Preclinical Model | Observed Effect |

|---|---|---|

| KRAS G12D | Xenograft Models | Elimination of >95% of mutant KRAS, induction of apoptosis, tumor regression. aacrjournals.orgresearchgate.net |

| KRAS G12C/D/V | PDAC Xenograft (PK-59) | Tumor growth suppression and regression. aacrjournals.org |

| KRAS G12D | AsPC-1 Xenograft | Suppressed tumor growth. nih.gov |

| Mutant KRAS | General Xenograft Models | Higher antitumor activity compared to cognate inhibitors. researchgate.net |

This table highlights the significant anti-tumor effects of various KRAS PROTAC degraders observed in different preclinical cancer models.

Modulation of the Tumor Microenvironment

Emerging evidence indicates that the therapeutic efficacy of targeting oncogenic KRAS extends beyond tumor-intrinsic signaling to include significant modulation of the tumor microenvironment (TME). nih.govkuleuven.be Targeted degradation of KRAS G12V has been shown to reprogram the TME into a more immune-stimulatory state. nih.gov This reprogramming can drive potent anti-tumor immunity, which is primarily elicited by effector and cytotoxic CD8+ T cells. nih.gov

Studies have revealed that KRAS inhibition can induce a proinflammatory TME, which may enhance the efficacy of immunotherapies. nih.gov The degradation of KRAS in pancreatic cancer models leads to notable changes in the immunopeptidome, suggesting an alteration in how tumor cells present antigens to the immune system. kuleuven.be Specifically, KRAS degradation can increase the presentation of peptides derived from endoplasmic reticulum-resident and stress-associated proteins. kuleuven.be These findings suggest that KRAS degraders not only halt tumor cell proliferation directly but also render the tumor more visible and vulnerable to the host immune system, providing a dual mechanism of anti-cancer activity. nih.govkuleuven.be

Advanced Mechanistic Insights and Resistance Mechanisms

Molecular Determinants of PROTAC Potency and Efficacy for K-Ras Degradation

The effectiveness of PROTAC K-Ras Degrader-1 is not solely dependent on its binding affinity to the target protein but is governed by a complex interplay of cellular factors. The formation of a stable and productive ternary complex (K-Ras–PROTAC–E3 ligase) is a critical step for subsequent ubiquitination and degradation. frontiersin.orgacs.org The potency and efficacy are influenced by the cellular concentrations of both the target protein and the recruited E3 ligase, as well as their intrinsic turnover rates.

The cellular levels and synthesis rate of the target protein, K-Ras, can significantly impact the efficacy of its degradation. High abundance of the K-Ras protein may require higher concentrations or more potent PROTACs to achieve substantial degradation. Furthermore, some studies on K-Ras G12C inhibitors, which are used as warheads in some K-Ras PROTACs, have shown that their application can lead to a feedback mechanism that increases the expression of K-Ras over time. nih.gov This compensatory upregulation of the target protein could potentially counteract the degradation effect of the PROTAC, necessitating sustained PROTAC activity to maintain suppression of the target. The inherent turnover rate of the K-Ras protein itself is another determinant; proteins with longer half-lives may be more susceptible to PROTAC-mediated degradation as there is a larger window of opportunity for the PROTAC to act before the protein is naturally cleared. Differences in degradation efficacy observed between different cell lines can sometimes be attributed to varying expression levels of K-Ras. acs.org

The successful degradation of K-Ras is fundamentally dependent on the presence and activity of the recruited E3 ligase and its associated cellular machinery. PROTAC K-Ras Degrader-1 utilizes the Cereblon (CRBN) E3 ligase. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com Therefore, the cellular expression level of CRBN is a critical factor for the potency of the degrader. nih.gov

Key factors related to the E3 ligase include:

Expression Levels : Cells with low expression of CRBN may exhibit a poor response to CRBN-based PROTACs. nih.gov The tissue-specific expression of E3 ligases is also a crucial consideration, as it can determine the therapeutic window and potential on-target, off-tissue toxicities. nih.gov For example, high expression of CRBN is found in many hematological tumors, while its expression can be lower in certain solid tumors. nih.gov

Complex Integrity : E3 ligases like CRBN function as part of larger multi-protein complexes (Cullin-RING ligases). The abundance and functionality of other essential components of this complex, such as DDB1 or CUL4, are also necessary for efficient ubiquitination and can impair PROTAC efficacy if their expression is low. nih.gov

Ligase Activity : The intrinsic catalytic activity of the E3 ligase complex is paramount. The process requires the neddylation of the Cullin subunit (e.g., CUL4A for the CRBN complex) to become fully active. acs.org Inhibition of this process can block the degradation of the target protein.

The choice of E3 ligase can significantly affect a PROTAC's properties, with CRBN-based PROTACs often considered to have better oral availability compared to those based on other ligases like VHL. nih.gov

| Factor | Component | Impact on Efficacy | Reference |

|---|---|---|---|

| Target Protein | K-Ras Abundance | High levels may require higher PROTAC concentrations; compensatory upregulation can counteract degradation. | nih.gov |

| K-Ras Turnover | Longer protein half-life may increase susceptibility to degradation. | N/A | |

| E3 Ligase System (Cereblon) | CRBN Expression | Low expression is linked to poor PROTAC response and resistance. | nih.gov |

| E3 Ligase Complex Components (e.g., DDB1, CUL4) | Lower expression of core components can impair overall ligase function and PROTAC efficacy. | nih.gov | |

| E3 Ligase Activity (e.g., Cullin Neddylation) | Inhibition of ligase activation (e.g., via neddylation inhibitors) blocks PROTAC-mediated degradation. | acs.org |

Mechanisms of Acquired Resistance to K-Ras PROTAC Degradation

As with other targeted therapies, cancer cells can develop resistance to K-Ras PROTACs over time. nih.gov Acquired resistance can emerge through various genetic and non-genetic alterations that disrupt the key steps in the PROTAC's mechanism of action, from ternary complex formation to proteasomal degradation. nih.govaacrjournals.org

One of the most direct mechanisms of acquired resistance involves alterations to the specific E3 ligase machinery hijacked by the PROTAC. nih.govaacrjournals.org Since PROTAC K-Ras Degrader-1 relies on Cereblon, changes affecting the CRBN E3 ligase complex are a primary source of resistance.

Downregulation of E3 Ligase : A reduction in the cellular levels of CRBN is a key mechanism of resistance. nih.gov Cancer cells with lower CRBN expression are less sensitive to CRBN-based PROTACs.

Mutations in E3 Ligase : Genomic alterations, such as point mutations or nonsense mutations in the CRBN gene, can lead to a non-functional protein that is unable to bind the PROTAC's E3 ligase ligand or properly assemble the ligase complex. nih.govmdpi.com

The entire ubiquitin-proteasome system (UPS) must be functional for a PROTAC to successfully degrade its target. While alterations in the specific E3 ligase are a common resistance mechanism, changes in other components of the UPS could theoretically confer resistance. The UPS pathway involves ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), E3 ligases, and the 26S proteasome. medchemexpress.com KRAS-mutant cancers have been shown to have a heightened dependence on the proteasome system to maintain protein homeostasis. nih.gov Therefore, alterations in the expression or activity of proteasome subunits could potentially modulate the efficacy of PROTACs. nih.gov However, in some cellular models of acquired resistance to BET-PROTACs, the downstream proteasome machinery was found to remain functional, suggesting that alterations in the specific E3 ligase complex are the more common event. aacrjournals.org

Resistance can also emerge from changes in the target protein, K-Ras, itself. frontiersin.org These alterations can prevent the PROTAC from binding to K-Ras or interfere with the ubiquitination process.

Binding Site Mutations : The warhead of a K-Ras PROTAC binds to a specific site on the protein. For degraders targeting K-Ras G12C, the covalent binding occurs at cysteine-12 in the Switch II pocket. syncsci.com Acquired mutations at or near this binding site can prevent the PROTAC from engaging its target, rendering it ineffective. ascopost.com Examples of such resistance mutations identified in patients treated with K-Ras G12C inhibitors include R68S, H95D/Q/R, and Y96C. ascopost.comfrontiersin.org

Conformational Changes : Mutations can also alter the conformation of the K-Ras protein, making the PROTAC's binding site inaccessible.

Loss of Ubiquitination Sites : Although less commonly reported, mutations that remove key lysine (B10760008) residues on the surface of K-Ras could potentially reduce the efficiency of poly-ubiquitination, even if the PROTAC can still form a ternary complex.

| Category | Mechanism | Specific Examples | Reference |

|---|---|---|---|

| E3 Ligase Alterations | Downregulation of E3 Ligase | Reduced cellular expression of Cereblon (CRBN). | nih.gov |

| Mutations in E3 Ligase | Point mutations, missense mutations, or nonsense mutations in the CRBN gene that disrupt PROTAC binding or complex formation. | nih.govmdpi.com | |

| Alterations in E3 Ligase Complex Components | Genomic alterations compromising core components (e.g., CUL4, DDB1) of the CRL4-CRBN complex. | nih.govaacrjournals.org | |

| UPS Alterations | Changes in Proteasome Components | Upregulation of proteasome pathways (e.g., REGγ-proteasome) can contribute to general drug resistance. | nih.gov |

| Target Protein Alterations | Binding Site Mutations | Acquired secondary mutations in KRAS (e.g., R68S, H95D/Q/R, Y96C) that prevent the PROTAC warhead from binding. | ascopost.comfrontiersin.org |

| Allele Amplification | High-level amplification of the target KRAS G12C allele. | ascopost.com |

Adaptive Pathway Reactivation and Bypass Signaling

A significant challenge in the therapeutic application of K-Ras degraders, including PROTAC K-Ras Degrader-1, is the development of resistance through the reactivation of signaling pathways. Cancer cells exhibit remarkable plasticity, often rewiring their internal signaling networks to circumvent the effects of targeted therapies. Upon inhibition or degradation of mutant K-Ras, tumor cells can initiate a feedback loop that reactivates the very pathways the therapy was designed to suppress, primarily the MAPK pathway (RAS-RAF-MEK-ERK).

This adaptive resistance is frequently mediated by receptor tyrosine kinases (RTKs). Inhibition of KRAS G12C, for instance, can lead to the rapid reactivation of the RAS pathway. nih.gov This occurs because the suppression of the downstream signal prompts RTKs on the cell surface to become more active, which in turn activates wild-type RAS isoforms (like HRAS and NRAS) that are not targeted by mutant-specific degraders. acs.orgcancer.gov This reactivation of wild-type RAS restores the downstream signaling cascade, allowing the tumor cells to survive and proliferate despite the continued degradation of the mutant K-Ras protein. nih.govresearchgate.net

Furthermore, bypass signaling involves the activation of parallel pathways that can also drive cell growth and survival, rendering the degradation of K-Ras less effective. For example, the PI3K-AKT-mTOR pathway can be activated through various mechanisms, including mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, providing an alternative route for tumor progression. researchgate.net MET amplification is another off-target mechanism that can drive resistance by activating both the PI3K-AKT and JAK-STAT3 pathways, thereby providing compensatory survival signals. researchgate.net Emerging evidence also points to non-genetic mechanisms, such as changes in cell identity or lineage plasticity, contributing to resistance by fundamentally altering the cell's dependence on the K-Ras pathway. nih.gov

Role of Efflux Pumps in Resistance

A critical mechanism of both intrinsic and acquired resistance to PROTACs is the action of drug efflux pumps. researchgate.net These pumps are transmembrane proteins that actively transport a wide variety of substrates, including therapeutic agents, out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. researchgate.net

Research has identified the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein and encoded by the ABCB1 gene, as a key player in conferring resistance to PROTACs. nih.govfoxchase.orgpharmaceuticalintelligence.com Proteomic analyses of cancer cell lines that have developed resistance to PROTACs revealed a significant upregulation of MDR1. nih.govpharmaceuticalintelligence.com PROTACs, due to their typically large and hydrophobic nature, can be recognized as substrates by MDR1 and actively expelled from the cancer cell. nih.govpharmaceuticalintelligence.com

This mechanism is not limited to acquired resistance following prolonged exposure. Cancer cells with high intrinsic expression of MDR1 can exhibit innate resistance to K-Ras PROTACs from the outset. nih.govbiorxiv.org This suggests that the baseline expression level of MDR1 in a tumor could be a predictive biomarker for the efficacy of PROTAC-based therapies. The increased expression and function of these efflux pumps represent a significant hurdle, as they can prevent the PROTAC from reaching the necessary concentration to effectively form the ternary complex and induce the degradation of K-Ras. researchgate.net

Strategies to Overcome Resistance to PROTAC K-Ras Degrader-1 and Other K-Ras PROTACs

To counter the multifaceted mechanisms of resistance, researchers are exploring several innovative strategies aimed at enhancing the durability and efficacy of K-Ras PROTACs.

One of the most direct approaches is the co-administration of PROTACs with inhibitors of the identified resistance pathways. For efflux pump-mediated resistance, combining K-Ras degraders with MDR1 inhibitors has shown promise. nih.govfoxchase.org For example, the dual EGFR/MDR1 inhibitor lapatinib (B449) has been shown to re-sensitize MDR1-overexpressing cancer cells to PROTACs, creating a synergistic effect that enhances tumor cell killing. researchgate.netnih.govfoxchase.org

To combat adaptive resistance from pathway reactivation, combination therapies that provide a "vertical" inhibition of the signaling cascade are being investigated. This involves pairing a K-Ras degrader with inhibitors of downstream effectors like MEK or upstream activators like SHP2. acs.orgresearchgate.net Inhibiting SHP2, a phosphatase that links RTK signaling to RAS activation, can prevent the feedback reactivation of wild-type RAS, leading to more sustained pathway suppression. acs.org

Another key strategy involves the development of next-generation degraders and inhibitors. This includes:

Pan-RAS Degraders: Creating PROTACs, such as PROTAC pan-KRAS degrader-1, that can degrade multiple K-Ras mutants (e.g., G12D, G12V, G13D) as well as wild-type K-Ras could prevent resistance driven by the activation of other RAS isoforms. medchemexpress.com

Targeting the "ON" State: Developing inhibitors and degraders that target the active, GTP-bound state of K-Ras offers a way to overcome resistance mechanisms that lead to increased levels of activated K-Ras. cancer.gov

Novel Scaffolds: Designing PROTACs with different chemical properties or linking them to different E3 ligases (beyond the commonly used VHL and Cereblon) may help evade efflux pump recognition or overcome resistance caused by mutations in the E3 ligase machinery. nih.govmdpi.com

These combination therapies and next-generation degraders aim to create a more comprehensive and durable blockade of oncogenic RAS signaling, addressing the complex and adaptive nature of cancer cell resistance.

Table 1: Research Findings on Resistance Mechanisms

| Resistance Mechanism | Key Findings | Associated Molecules | References |

|---|---|---|---|

| Adaptive Pathway Reactivation | Inhibition of mutant K-Ras leads to feedback reactivation of the MAPK pathway. | Receptor Tyrosine Kinases (RTKs), Wild-type RAS (HRAS, NRAS) | nih.govacs.orgcancer.govresearchgate.net |

| Bypass Signaling | Activation of parallel survival pathways like PI3K-AKT-mTOR. | PIK3CA, PTEN, MET | researchgate.net |

| Efflux Pump Activity | Upregulation of MDR1 efflux pump actively removes PROTACs from the cell. | MDR1 (P-glycoprotein, ABCB1) | researchgate.netnih.govfoxchase.orgpharmaceuticalintelligence.com |

Table 2: Strategies to Overcome K-Ras PROTAC Resistance

| Strategy | Description | Example Compounds/Targets | References |

|---|---|---|---|

| Combination Therapy | Co-administration of K-Ras degraders with inhibitors of resistance pathways. | Lapatinib (MDR1 inhibitor), SHP2 inhibitors, MEK inhibitors | acs.orgresearchgate.netnih.govfoxchase.org |

| Next-Generation Degraders | Development of PROTACs with broader specificity or novel mechanisms. | Pan-RAS degraders, degraders targeting the K-Ras "ON" state | cancer.govmedchemexpress.com |

| Alternative E3 Ligase Recruitment | Utilizing different E3 ligases to circumvent resistance related to VHL or CRBN. | Novel E3 ligase ligands | nih.govmdpi.com |

Synergistic Therapeutic Strategies with Protac K Ras Degraders

Combination with K-Ras Inhibitors

The rationale for combining a K-Ras degrader with a K-Ras inhibitor stems from their distinct yet complementary mechanisms of action. While inhibitors block the protein's function, PROTACs eliminate the protein entirely. This fundamental difference offers several potential advantages.

PROTAC-mediated degradation can achieve a more potent and sustained suppression of downstream signaling pathways compared to inhibition alone. Studies have shown that PROTAC-mediated K-Ras degradation can be tenfold more potent than the corresponding inhibitor. This superior activity is attributed to the catalytic nature of PROTACs, where one molecule can mediate the degradation of multiple target proteins, leading to a more efficient and lasting pathway inactivation.

Furthermore, combining a degrader with an inhibitor could preemptively address resistance mechanisms. Acquired resistance to K-Ras inhibitors often involves genomic amplification of the KRAS gene or mutations that prevent drug binding. A degradation-based approach may overcome such resistance, as it physically removes the target protein. Therefore, a combination strategy could provide a more robust and durable therapeutic effect than either agent used as a monotherapy.

Combination with SOS1 Inhibitors and SOS1 Degraders

Targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that activates K-Ras, is a highly promising strategy that is independent of the specific KRAS mutation. Combining a K-Ras degrader with agents that target SOS1 can create a powerful dual blockade on the K-Ras signaling pathway.

Key Research Findings:

Preclinical studies have demonstrated that combining SOS1 inhibitors with K-Ras G12C inhibitors results in an additive or synergistic effect.

The rationale for this synergy lies in overcoming the feedback reactivation of the RAS-MAPK signaling pathway, a common mechanism of resistance to K-Ras inhibitors. The combination of a potent SOS1 degrader (Compound 23) with the K-Ras G12C inhibitor AMG510 was shown to suppress this feedback activation, leading to synergistic antitumor effects in vitro and in vivo.

SOS1-directed PROTACs have been developed that show significantly increased activity compared to their corresponding inhibitors. For instance, the SOS1 degrader P7 exhibited five times greater activity against colorectal cancer patient-derived organoids than the SOS1 inhibitor BI-3406.

Pairing PROTAC K-Ras Degrader-1 with a SOS1 inhibitor or a SOS1 degrader would simultaneously eliminate the primary oncogenic driver and block its upstream activation, offering a potent strategy to enhance antitumor response and delay or prevent acquired resistance.

Dual-PROTAC Approaches for Enhanced Degradation Efficacy

A novel and emerging strategy to enhance protein degradation is the development of dual-PROTACs or hetero-bifunctional degraders that can co-recruit multiple E3 ligases to the target protein. While specific examples involving PROTAC K-Ras Degrader-1 are not yet detailed in the literature, the underlying principle holds significant therapeutic potential.

The efficacy of a PROTAC is dependent on the expression and activity of the specific E3 ligase it recruits (e.g., Cereblon or VHL). A potential mechanism of resistance to PROTACs is the downregulation or mutation of the recruited E3 ligase or its associated components. A dual-PROTAC approach, designed to simultaneously engage two different E3 ligases, could mitigate this risk. By providing two independent pathways for ubiquitination and subsequent degradation, such a molecule could maintain its efficacy even if one E3 ligase pathway becomes compromised. This strategy could lead to a more robust and sustained degradation of K-Ras, potentially overcoming resistance and broadening the utility of the degradation platform.

Integration with Other Anticancer Modalities

To maximize the therapeutic impact of K-Ras degradation, combining PROTAC K-Ras Degrader-1 with other established anticancer treatments, such as immunotherapy and other targeted agents, is a critical area of investigation.

Combination with Immunotherapy: Targeting K-Ras can remodel the tumor microenvironment, making it more susceptible to an immune attack. A recent study on a tumor-targeting K-Ras degrader (TKD) demonstrated that it could enhance the antitumor effects of PD-1 antibody therapy. This suggests that by degrading K-Ras, PROTAC K-Ras Degrader-1 may reduce immunosuppressive signals and increase the infiltration and activation of cytotoxic T-cells, thereby synergizing with immune checkpoint inhibitors.

Combination with Other Targeted Therapies: Resistance to K-Ras inhibition can be driven by the activation of parallel signaling pathways, often through receptor tyrosine kinases (RTKs) like EGFR. Clinical studies have shown promising efficacy when combining K-Ras G12C inhibitors with EGFR inhibitors, such as cetuximab, particularly in colorectal cancer. This provides a strong rationale for combining PROTAC K-Ras Degrader-1 with RTK inhibitors to create a more comprehensive blockade of cancer cell signaling and overcome resistance.

Table 1: Synergistic Therapeutic Strategies with K-Ras Degraders

| Strategy | Combination Agent(s) | Rationale | Key Findings |

|---|---|---|---|

| K-Ras Inhibition | K-Ras Inhibitors (e.g., MRTX849) | Complementary mechanisms; degradation is more potent and sustained than inhibition. | Degradation can be 10x more potent than inhibition and may overcome resistance from KRAS amplification. |

| SOS1 Targeting | SOS1 Inhibitors (e.g., BI-3406) or SOS1 Degraders (e.g., Compound 23, P7) | Dual blockade of the K-Ras pathway; overcomes feedback reactivation. | Combination with K-Ras G12C inhibitors shows synergistic antitumor effects in vitro and in vivo. |

| Dual E3 Ligase Recruitment | Hypothetical Dual-PROTAC Molecule | Overcomes resistance due to downregulation of a single E3 ligase. | Provides redundant degradation pathways for more robust and sustained efficacy. |

| Immunotherapy | Immune Checkpoint Inhibitors (e.g., PD-1 Antibodies) | K-Ras degradation can create a more immune-active tumor microenvironment. | A K-Ras degrader was shown to enhance the antitumor effects of PD-1 antibody therapy. |

| Targeted Therapy | EGFR Inhibitors (e.g., Cetuximab) | Blocks parallel signaling pathways to prevent therapeutic escape. | Combination of K-Ras G12C inhibitors with cetuximab shows promising efficacy in colorectal cancer. |

Computational Approaches in Protac K Ras Degrader Design and Optimization

Molecular Docking and Protein-Protein Interaction (PPI) Prediction for Ternary Complex Formation

The formation of a stable ternary complex, consisting of the K-Ras protein, the PROTAC degrader, and an E3 ubiquitin ligase, is a prerequisite for successful protein degradation. acs.orgnih.gov Molecular docking and protein-protein interaction (PPI) prediction are key computational techniques used to model and evaluate these complexes.

Molecular docking is employed to predict the binding mode of the PROTAC within the binding sites of both K-Ras and the E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This process helps in the initial design phase, particularly in identifying suitable attachment points for the linker on the K-Ras inhibitor and the E3 ligase ligand. For instance, docking of the K-Ras G12C inhibitor MRTX849 into its binding pocket revealed a solvent-exposed pyrrolidine (B122466) group, which served as a rational attachment point for the linker to avoid disrupting the key interactions required for binding. researchgate.net Similarly, docking can be used to optimize the linker itself by modeling the interactions between the target-bound inhibitor and the ligase-bound recruiter. nih.gov

Machine learning-based methods are also emerging as powerful tools for predicting PPIs. These models can screen for favorable interactions between a target protein like K-Ras and various E3 ligases, helping to select the most suitable ligase for a given degrader design. nih.gov By processing protein surface information through deep graph representation learning, these models can achieve high accuracy in predicting the PPIs that are critical for ternary complex formation. nih.gov

Table 1: Computational Tools and Their Application in Ternary Complex Prediction

| Computational Tool/Method | Application in K-Ras PROTAC Design | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding pose of K-Ras inhibitor and E3 ligase ligand. | Identification of solvent-exposed sites for linker attachment. |

| Protein-Protein Docking | Modeling the overall structure of the K-Ras::PROTAC::E3 ligase ternary complex. | Understanding the spatial arrangement and key interfacial contacts. |

| Machine Learning PPI Prediction | Screening for favorable K-Ras and E3 ligase interactions. | Selection of optimal E3 ligase for a specific K-Ras PROTAC. |

Molecular Dynamics Simulations for Ternary Complex Stability and Conformation

While molecular docking provides static snapshots of the ternary complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the atomic-level movements and conformational flexibility of the complex over time. nih.gov This is crucial because the stability and conformational ensemble of the ternary complex significantly impact the efficiency of the subsequent ubiquitination and degradation process. nih.govnih.gov

MD simulations are used to assess the stability of the predicted ternary complex models. By calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbones and the PROTAC molecule, researchers can evaluate whether the complex remains intact and stable in a simulated physiological environment. An overly dynamic or unstable complex may reduce the likelihood of successful ubiquitin transfer. nih.gov

Furthermore, MD simulations are instrumental in optimizing the PROTAC linker. The length, composition, and rigidity of the linker are critical determinants of ternary complex formation and stability. nih.govchemrxiv.org Simulations can explore the conformational landscape of the linker, helping to identify designs that maintain an optimal distance and orientation between K-Ras and the E3 ligase, avoiding steric clashes and promoting productive interactions. chemrxiv.org Extensive conformational search methods, such as parallel cascade selection molecular dynamics (PaCS-MD), can reveal how different linker lengths lead to distinct conformational distribution profiles, which in turn correlate with degradation activity. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations for PROTAC Evaluation

| Parameter | Description | Implication for K-Ras PROTAC Efficacy |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of protein or complex atoms from a reference structure over time. | Low RMSD values suggest a stable ternary complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the proteins or linker, which can be crucial for function. |